molecular formula C5F10O B083659 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane CAS No. 10372-98-2

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane

Cat. No.: B083659
CAS No.: 10372-98-2
M. Wt: 266.04 g/mol
InChI Key: BJURIXFNPBYZNB-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane typically involves the reaction of heptafluoropropane with trifluorovinyl ether under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluorovinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted fluorinated compounds.

Scientific Research Applications

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.

Mechanism of Action

The mechanism by which 1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane exerts its effects involves its high electronegativity and stability. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of the compound. This makes it an excellent candidate for various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,3,3,3-Heptafluoropropane: Similar in structure but lacks the trifluorovinyl group.

    1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane: A closely related compound with slight structural differences.

Uniqueness

1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane is unique due to the presence of both heptafluoropropane and trifluorovinyl groups. This combination imparts distinct chemical properties, making it highly valuable in various applications.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoro-2-(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(7)2(8)16-3(9,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJURIXFNPBYZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146031
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10372-98-2
Record name 1,1,1,2,3,3,3-Heptafluoro-2-[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10372-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,3,3,3-Heptafluoro-2-((trifluorovinyl)oxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3,3,3-heptafluoro-2-[(trifluorovinyl)oxy]propane
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